molecular formula C8H13N5O2 B2467923 N2-isobutyl-5-nitropyrimidine-2,4-diamine CAS No. 1257553-78-8

N2-isobutyl-5-nitropyrimidine-2,4-diamine

Cat. No.: B2467923
CAS No.: 1257553-78-8
M. Wt: 211.225
InChI Key: MHUSSNHODSRFNM-UHFFFAOYSA-N
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Description

N2-isobutyl-5-nitropyrimidine-2,4-diamine is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and various applications. This compound is characterized by its molecular formula C8H13N5O2 and a molecular weight of 211.225.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-isobutyl-5-nitropyrimidine-2,4-diamine typically involves the nitration of pyrimidine derivatives followed by the introduction of an isobutyl group. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the selective nitration and subsequent alkylation.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve similar steps to laboratory methods, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N2-isobutyl-5-nitropyrimidine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert the nitro group to an amine group.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or hydrogen gas with a catalyst.

    Substituting agents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

N2-isobutyl-5-nitropyrimidine-2,4-diamine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which N2-isobutyl-5-nitropyrimidine-2,4-diamine exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N2-isobutyl-5-nitropyrimidine-2,4-diamine include:

  • N2-isobutyl-N4-(4-methyl-2-phenylthiazol-5-yl)methylpyrimidine-2,4-diamine
  • N4-(5-(3-bromophenyl)thiazol-2-yl)methyl-N2-isobutylpyrimidine-2,4-diamine

Uniqueness

This compound is unique due to its specific structural features, such as the nitro group and isobutyl substitution, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-N-(2-methylpropyl)-5-nitropyrimidine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N5O2/c1-5(2)3-10-8-11-4-6(13(14)15)7(9)12-8/h4-5H,3H2,1-2H3,(H3,9,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHUSSNHODSRFNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=NC=C(C(=N1)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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